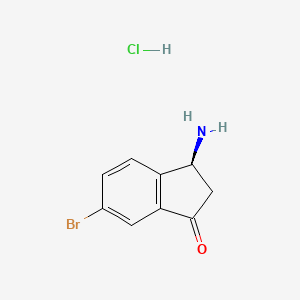
(3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromine atom, and a dihydroindenone structure, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable dihydroindenone precursor, followed by the introduction of the amino group through nucleophilic substitution. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using flow microreactor systems to improve efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form a hydrogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrogenated products.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Applications De Recherche Scientifique
(3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to its specific combination of functional groups and its dihydroindenone structure. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H9BrClNO |
|---|---|
Poids moléculaire |
262.53 g/mol |
Nom IUPAC |
(3S)-3-amino-6-bromo-2,3-dihydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C9H8BrNO.ClH/c10-5-1-2-6-7(3-5)9(12)4-8(6)11;/h1-3,8H,4,11H2;1H/t8-;/m0./s1 |
Clé InChI |
CWCWONDCCLYERS-QRPNPIFTSA-N |
SMILES isomérique |
C1[C@@H](C2=C(C1=O)C=C(C=C2)Br)N.Cl |
SMILES canonique |
C1C(C2=C(C1=O)C=C(C=C2)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



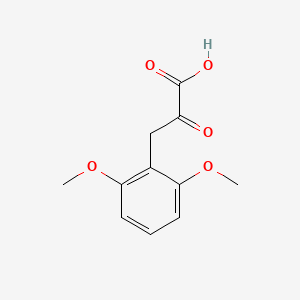

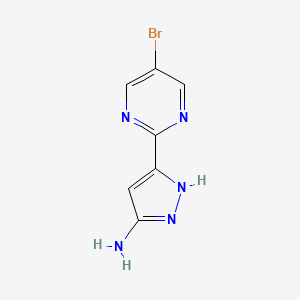
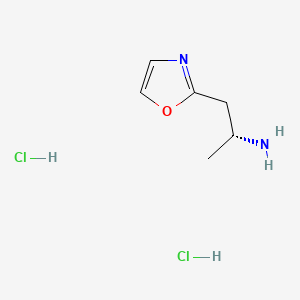
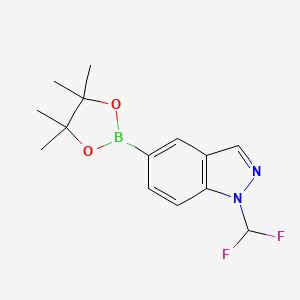
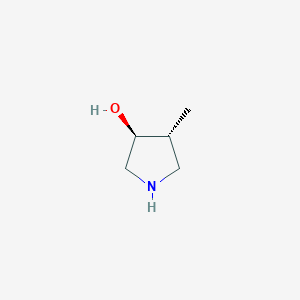
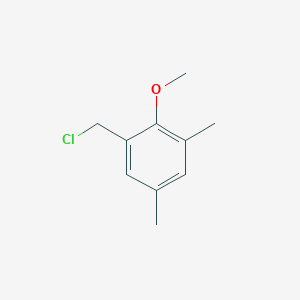
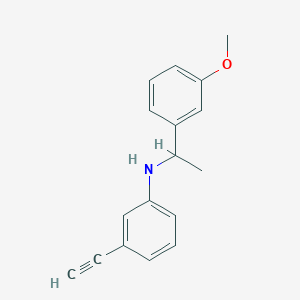
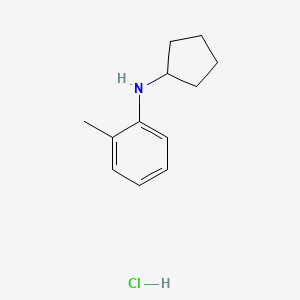
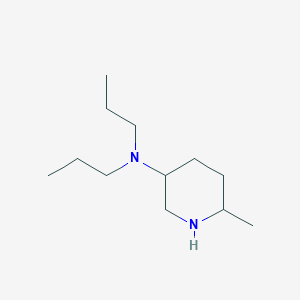
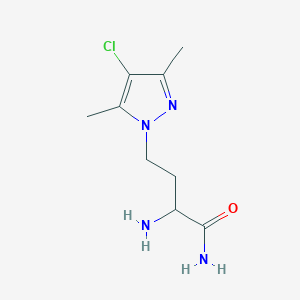

![1-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B13478737.png)
